molecular formula C20H42N2 B13399191 (1S,2S)-N,N\'-DiMethyl-N,N\'-bis(3,3-diMethylbutyl)cyclohexane-1,2-diaMine

(1S,2S)-N,N\'-DiMethyl-N,N\'-bis(3,3-diMethylbutyl)cyclohexane-1,2-diaMine

Cat. No.: B13399191
M. Wt: 310.6 g/mol
InChI Key: VGCWVKVNKNXOGZ-UHFFFAOYSA-N
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Description

(1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine is a chiral diamine compound It is characterized by its two cyclohexane rings and the presence of bulky dimethylbutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,2-diamine as the core structure.

    Alkylation: The diamine undergoes alkylation with 3,3-dimethylbutyl halides under basic conditions to introduce the bulky dimethylbutyl groups.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides or nitroso compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

(1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its functionalization.

    Pathways Involved: It may participate in pathways related to catalysis, signal transduction, or metabolic processes, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Another chiral diamine with different substituents.

    (1R,2R)-N,N′-Bis(3,3-dimethylbutyl)-1,2-cyclohexanediamine: A closely related compound with similar structural features.

Uniqueness

(1R,2R)-1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine is unique due to its specific combination of bulky dimethylbutyl groups and cyclohexane rings, which impart distinct steric and electronic properties. These features make it particularly valuable in asymmetric synthesis and catalysis.

Properties

IUPAC Name

1-N,2-N-bis(3,3-dimethylbutyl)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N2/c1-19(2,3)13-15-21(7)17-11-9-10-12-18(17)22(8)16-14-20(4,5)6/h17-18H,9-16H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCWVKVNKNXOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN(C)C1CCCCC1N(C)CCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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